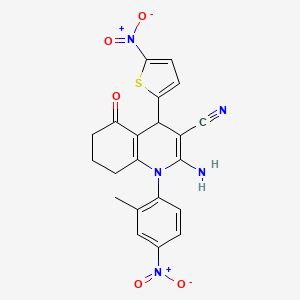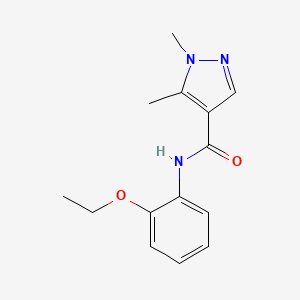![molecular formula C22H30N2O4S B4324563 1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B4324563.png)
1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Übersicht
Beschreibung
1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that combines the structural features of adamantane, indoline, and sulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps:
Formation of Indoline Core: The indoline core can be synthesized through Fischer indolisation, which involves the reaction of aryl hydrazines with ketones.
Introduction of Adamantane Group: The adamantane moiety can be introduced via alkylation reactions using adamantanecarboxylic acid derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indoline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate.
Adamantane Derivatives: Compounds like 1,3-dehydroadamantane and adamantanecarboxylic acid.
Uniqueness
1-ACETYL-N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to its combination of indoline, adamantane, and sulfonamide moieties, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-acetyl-N-[2-(1-adamantyloxy)ethyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-15(25)24-6-4-19-11-20(2-3-21(19)24)29(26,27)23-5-7-28-22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18,23H,4-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVEEXVRVBIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(TERT-BUTYL)PHENYL]-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID](/img/structure/B4324483.png)
![3-BENZYL-7-(4-ETHYLPIPERAZIN-1-YL)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B4324486.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea](/img/structure/B4324492.png)
![3-(3-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324510.png)
![4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE](/img/structure/B4324518.png)




![N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4324541.png)

![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B4324559.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE](/img/structure/B4324569.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B4324574.png)
